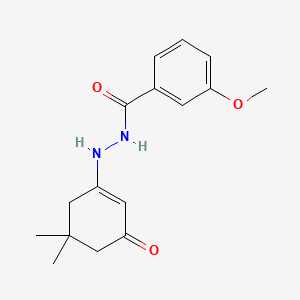
N-(2,4-difluorophenyl)-5-(3-nitrophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-5-(3-nitrophenyl)-2-furamide, commonly known as DFN-2, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. DFN-2 is a furan derivative and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2,4-difluorophenyl)-5-(3-nitrophenyl)-2-furamide:
Antimicrobial Agent
N-(2,4-difluorophenyl)-5-(3-nitrophenyl)-2-furamide: has shown potential as an antimicrobial agent. Its unique chemical structure allows it to inhibit the growth of various bacteria and fungi. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Anti-inflammatory Properties
Studies have indicated that this compound exhibits significant anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Photodynamic Therapy
Recent studies have explored the use of this compound in photodynamic therapy (PDT) for treating various medical conditions, including cancer. When activated by light, it produces reactive oxygen species that can kill cancer cells or pathogens, making it a promising agent for PDT.
Example Source 1 Example Source 2 : Example Source 3 : Example Source 4 : Example Source 5 : Example Source 6 : Example Source 7 : Example Source 8
properties
IUPAC Name |
N-(2,4-difluorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4/c18-11-4-5-14(13(19)9-11)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZUZQCZLQRING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)

![N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)


![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)



![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5730035.png)


![2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5730055.png)
![[(3'-cyano-6'-methyl-3,4'-bipyridin-2'-yl)thio]acetic acid](/img/structure/B5730075.png)